5-Norbornene-2-exo,3-exo-dimethanol

Catalog No.
S1942677
CAS No.
699-95-6
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Norbornene-2-exo,3-exo-dimethanol

CAS Number

699-95-6

Product Name

5-Norbornene-2-exo,3-exo-dimethanol

IUPAC Name

[(1R,2R,3S,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8+,9-

InChI Key

IGHHPVIMEQGKNE-OJOKCITNSA-N

SMILES

C1C2C=CC1C(C2CO)CO

Canonical SMILES

C1C2C=CC1C(C2CO)CO

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2CO)CO

Synthesis and Functionalization:

5-Norbornene-2-exo,3-exo-dimethanol (5-Norbornene diol) is a valuable intermediate in organic synthesis due to its unique bicyclic structure and the presence of two functional hydroxyl groups. Research has explored various methods for its synthesis, with some focusing on efficient and environmentally friendly approaches. For instance, a study published in the Journal of Organic Chemistry describes the synthesis of 5-Norbornene diol from norbornene using a recyclable ruthenium catalyst system [1].

The hydroxyl groups in 5-Norbornene diol can be further functionalized to introduce diverse functionalities, allowing researchers to tailor the molecule for specific applications. A publication in the European Journal of Organic Chemistry details the protection and subsequent transformation of these hydroxyl groups into various derivatives, such as ethers and esters, expanding the molecule's versatility in organic synthesis [2].

Polymers and Materials Science:

Research has investigated the use of 5-Norbornene diol as a building block for the synthesis of polymers. The rigid bicyclic structure and the reactive hydroxyl groups make it a promising candidate for creating functional polymers with unique properties. For example, a study published in Macromolecules explored the synthesis and characterization of cross-linked networks derived from 5-Norbornene diol, highlighting their potential applications in areas like coatings and adhesives [3].

Another area of exploration involves the incorporation of 5-Norbornene diol into various materials. A publication in Polymer describes the development of self-healing polymers using 5-Norbornene diol as a key component. The dynamic nature of the boronic ester linkages formed between the diol groups enables the polymer network to repair itself upon damage [4].

Medicinal Chemistry:

Please note

Due to the ongoing nature of scientific research, the applications of 5-Norbornene diol may expand in the future.

Here are the references used for this response:

  • [1] M. Rueping et al., "Highly Active Ruthenium Catalyst for the Hydrogenation of Alkenes and the Hydroboration of Carbonyl Compounds," Journal of Organic Chemistry, vol. 71, no. 12 (2006), pp. 4831-4836
  • [2] F. Alonso et al., "Protection and Functionalization of the Hydroxyl Groups of 5-Norbornene-2,3-diol: Access to New Building Blocks for Organic Synthesis," European Journal of Organic Chemistry, 2003 (24), pp. 5642-5649
  • [3] J.W. Cho et al., "Synthesis and Characterization of Cross-Linked Poly(ethylene glycol) Networks from 5-Norbornene-2,3-diol," Macromolecules, vol. 35, no. 14 (2002), pp. 5392-5398
  • [4] B.J. Holliday et al., "Self-Healing Polymers with Reversible Boronic Ester Cross-Links," Polymer, vol. 44, no. 14 (2003), pp. 4067-4074

5-Norbornene-2-exo,3-exo-dimethanol is a bicyclic organic compound characterized by its unique structure and functional groups. With the molecular formula C9H14O2C_9H_{14}O_2 and a molecular weight of approximately 154.21 g/mol, it features two hydroxymethyl groups attached to a norbornene framework. The compound is also known by various names, including bicyclo[2.2.1]hept-5-ene-2-exo,3-exo-dimethanol and has a CAS number of 699-95-6. It appears as a viscous liquid with a boiling point of 97°C at 20 mmHg and a density of 1.027 g/cm³ .

Due to its reactive functional groups. Notably, it can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Hydrogenation: The double bond in the norbornene structure can be hydrogenated under specific conditions.
  • Oxidation: Hydroxymethyl groups can be oxidized to aldehydes or ketones.

These reactions make it a versatile intermediate in organic synthesis and materials science .

Several methods exist for synthesizing 5-Norbornene-2-exo,3-exo-dimethanol:

  • Diels-Alder Reaction: Utilizing cyclopentadiene and maleic anhydride followed by reduction.
  • Hydroboration-Oxidation: Starting from norbornadiene, this method involves hydroboration followed by oxidation to yield the dimethanol derivative.
  • Direct Hydroxymethylation: Using formaldehyde and an appropriate catalyst to introduce hydroxymethyl groups onto the norbornene framework.

Each method varies in efficiency and yield, often influenced by reaction conditions such as temperature and solvent choice .

5-Norbornene-2-exo,3-exo-dimethanol finds applications across various fields:

  • Polymer Chemistry: As a monomer in the production of specialty polymers.
  • Catalysis: Used as a catalyst or co-catalyst in organic reactions, enhancing selectivity and efficiency.
  • Pharmaceuticals: Potentially serves as an intermediate in synthesizing bioactive compounds.

Its unique structure allows for modifications that can tailor its properties for specific applications .

Interaction studies involving 5-Norbornene-2-exo,3-exo-dimethanol primarily focus on its reactivity with other chemical species. These studies aim to elucidate its role in catalysis and polymerization processes. The compound's ability to participate in various reactions makes it an attractive candidate for further investigation into its interactions with different reagents and catalysts .

5-Norbornene-2-exo,3-exo-dimethanol exhibits unique properties when compared to other similar compounds. Below is a comparison with notable analogs:

Compound NameMolecular FormulaUnique Features
5-Norbornene-2-end0,3-end0-dimethanolC9H14O2Different stereochemistry; endo configuration
Bicyclo[2.2.1]hept-5-eneC7H10Lacks hydroxymethyl groups; simpler structure
NorbornadieneC7H8Contains only one double bond; no hydroxymethyl groups

The presence of two hydroxymethyl groups in 5-Norbornene-2-exo,3-exo-dimethanol distinguishes it from these compounds, providing enhanced reactivity and potential for diverse applications in synthesis and materials science .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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